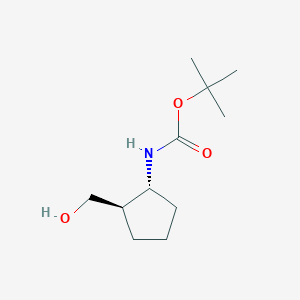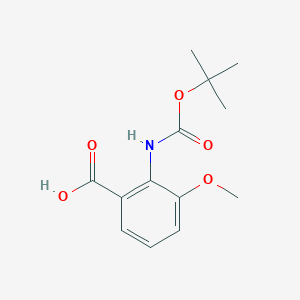
Boc-2-amino-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-2-amino-3-methoxybenzoic acid is a biochemical used in proteomics research . It is a derivative of 2-amino-3-methoxybenzoic acid, which is a metabolite of kynurenine and has a role as a mammalian metabolite .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The molecular formula of this compound is C13H17NO5, and its molecular weight is 267.28 . The parent compound, 2-amino-3-methoxybenzoic acid, has a molecular formula of C8H9NO3 and a molecular weight of 167.1620 .
科学的研究の応用
Fabrication, Modification, and Application of (BiO)2CO3-based Photocatalysts
(BiO)2CO3, or BOC, is part of the Aurivillius-related oxide family and finds applications in various fields like healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. BOC's photocatalytic properties, particularly under visible light, are enhanced through various modification strategies, contributing to its multifunctional applications (Ni, Sun, Zhang, & Dong, 2016).
Pharmacological Activities
Gallic Acid's Pharmacological Activities and Molecular Mechanisms in Inflammation-Related Diseases
Gallic acid, recognized for its powerful anti-inflammatory properties, exhibits a range of pharmacological activities, impacting molecular mechanisms in inflammatory diseases. This review details the chemical characteristics, pharmacokinetics, and the potential of gallic acid as a treatment option for various inflammation-related diseases, offering a basis for clinical application and future research (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, Meng, 2020).
Safety and Hazards
作用機序
Mode of Action
The mode of action of Boc-2-amino-3-methoxybenzoic acid involves its ability to undergo chemical reactions with other compounds, leading to changes in the molecular structure . It can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of specific functional groups into the molecular structure .
生化学分析
Biochemical Properties
Boc-2-amino-3-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the modification and protection of amino acids during peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound acts as a protecting group for the amino group of amino acids, preventing unwanted reactions during peptide synthesis. This interaction is crucial for the selective modification of peptides and proteins, allowing for the study of their structure and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these processes, leading to changes in cell function. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can result in altered gene expression and metabolic flux, impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, such as proteases, inhibiting their activity and preventing the cleavage of peptide bonds. This inhibition is essential for protecting amino groups during peptide synthesis. Additionally, this compound can activate or inhibit other enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and protect amino groups during peptide synthesis. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and disruption of metabolic processes. Threshold effects have been observed, where the compound’s effectiveness plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it can modulate the activity of enzymes involved in amino acid metabolism, impacting the synthesis and degradation of peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it needs to be in the right cellular environment to interact with its target enzymes and proteins. The compound’s localization can also affect its stability and degradation, influencing its long-term effects on cellular function .
特性
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSIBICVECPDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
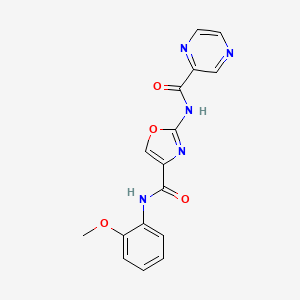
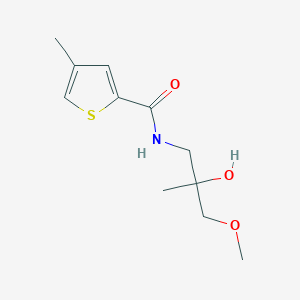
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)
![N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2628190.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)
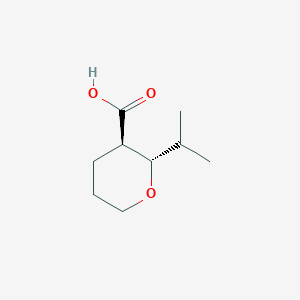
![11-oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride](/img/structure/B2628200.png)
![N-butyl-3-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2628202.png)
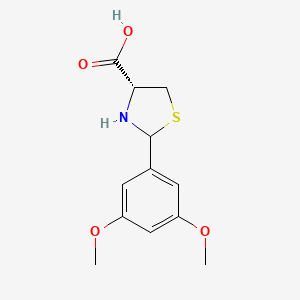
![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)
